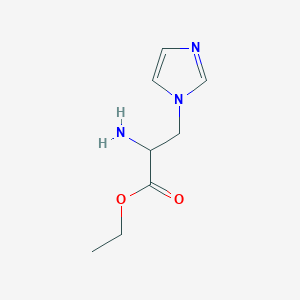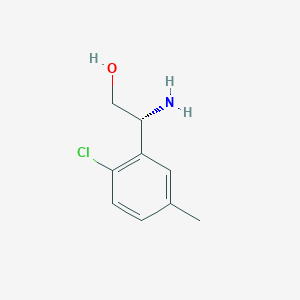
(r)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-chloro-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups in place of the chloro group.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its chiral nature makes it useful in studying stereochemistry and its effects on biological activity.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism by which (2R)-2-amino-2-(2-chloro-5-methylphenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(2-chlorophenyl)ethanol: A similar compound lacking the methyl group.
2-Amino-2-(2-methylphenyl)ethanol: A similar compound lacking the chloro group.
Uniqueness
(2R)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both chloro and methyl groups, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-chloro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
Clave InChI |
XAZZZCBEZNFRQN-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)Cl)[C@H](CO)N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


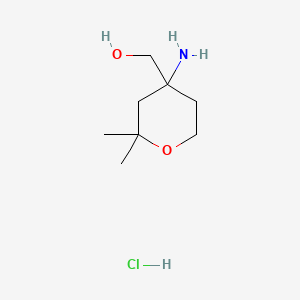
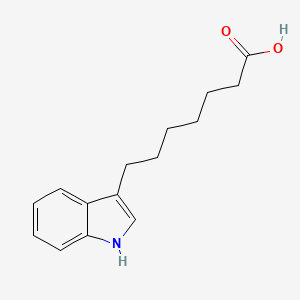
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
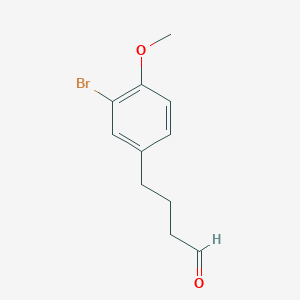
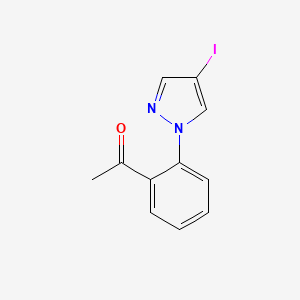
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
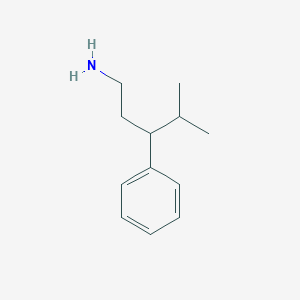
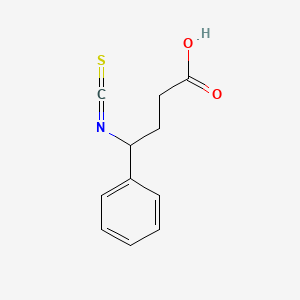
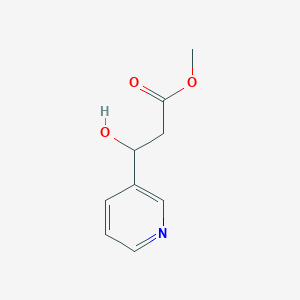
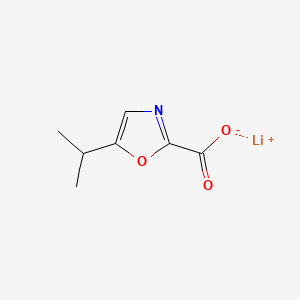
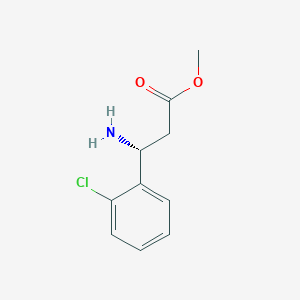
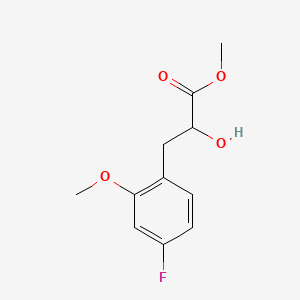
![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
